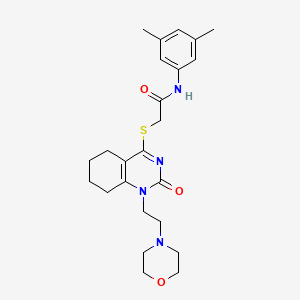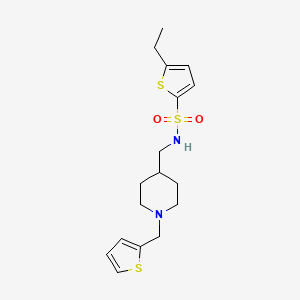![molecular formula C24H16ClN3O3S2 B3016504 (Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1322023-81-3](/img/structure/B3016504.png)
(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(Z)-methyl 2-(4-chloro-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains several heterocyclic components, such as a thiophene ring, a quinoline moiety, and a benzothiazole group, which are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of the exact compound , they do provide insights into the synthesis of structurally related compounds. For instance, the synthesis of related quinazoline derivatives has been achieved through multi-step reactions, as described in the first paper . This process involves the formation of intramolecular hydrogen bonds, which could be a relevant consideration in the synthesis of our target compound. The second paper discusses the synthesis of a thiazolyl-containing compound, which also includes an imino group and a benzothiazolyl moiety . The methods described in these papers could potentially be adapted to synthesize the compound of interest, considering the similarities in the reactive groups and the overall molecular architecture.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using techniques such as 1H-NMR spectroscopy and X-ray crystallography . These techniques have revealed the presence of intramolecular hydrogen bonding, which is crucial for the stability of the molecule and could influence its reactivity. The exact molecular structure of "this compound" would likely exhibit similar intramolecular interactions, potentially affecting its tautomeric states and crystal packing.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present in its structure. The imino group, for example, could participate in various chemical reactions, such as nucleophilic addition or condensation reactions. The presence of a chloro substituent on the benzothiazole ring could also make it susceptible to nucleophilic aromatic substitution reactions. The synthesis of related compounds has involved the use of reagents like triethyl phosphate and triethylamine under specific conditions to achieve high yields . These insights could guide the development of reaction conditions for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple heteroatoms and aromatic systems suggests that it would exhibit significant electronic properties, potentially making it useful in electronic materials. The compound's solubility, melting point, and stability would be influenced by the intramolecular hydrogen bonding and the overall molecular conformation. While the exact properties of the compound are not discussed in the provided papers, the properties of similar compounds, such as solubility in organic solvents and crystallization behavior, have been characterized using experimental methods .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been utilized in the synthesis of various biologically active compounds. For instance, Arab-Salmanabadi et al. (2015) synthesized a series of novel functionalized dihydroimidazo[2,1-a]isoquinolines and dihydroimidazo[2,1-a] quinolines, including this compound, characterized by elemental analysis, Mass spectroscopy, IR, 1H-NMR & 13C-NMR spectra, and X-ray diffraction studies (Arab-Salmanabadi, Dorvar & Notash, 2015).
Antimicrobial Activity
Research by Azeez and Abdullah (2019) on arylidene compounds from 2-iminothiazolidine-4-one derivatives, including this compound, showed potential antimicrobial activity against various bacteria (Azeez & Abdullah, 2019).
Chemical Reactions and Properties
Ermiş and Durmuş (2020) studied novel thiophene-benzothiazole derivative azomethine compounds, including this compound, focusing on microwave-assisted synthesis, spectroscopic characterization, and solvent effects on UV–Vis absorption (Ermiş & Durmuş, 2020).
Potential in Anticancer Research
Research on novel series of benzo[d]thiazolyl substituted-2-quinolone hybrids, including this compound, demonstrated promising anticancer activity. Bolakatti et al. (2020) highlighted their synthesis, biological evaluation, and in-silico insights, suggesting potential in developing anticancer agents (Bolakatti et al., 2020).
Applications in Organic Chemistry
Research by Wagle, Adhikari, and Kumari (2008) on novel 2,4-disubstituted thiazoles as potential antimicrobial agents, including this compound, explored its role in organic chemistry and potential medical applications (Wagle, Adhikari & Kumari, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-[4-chloro-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClN3O3S2/c1-31-21(29)13-28-22-16(25)7-4-9-20(22)33-24(28)27-23(30)15-12-18(19-10-5-11-32-19)26-17-8-3-2-6-14(15)17/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQYMZDKPIRNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)
![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)
![8-((3-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3016425.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3016427.png)
![3-Methyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016431.png)

![Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016435.png)
![tert-Butyl (1R*,4R*)-4-[(R)-tetrahydrofuran-2-carbonylamino]cyclohexylcarbamate](/img/structure/B3016437.png)

![6,8-Dichloro-3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B3016441.png)
